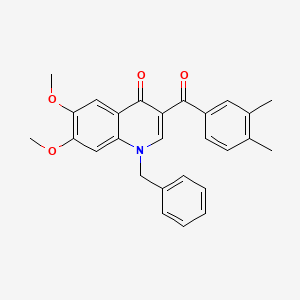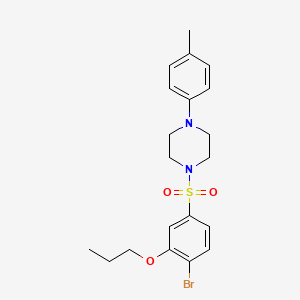
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine, commonly known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. BPP is a piperazine derivative and belongs to the class of arylsulfonamide compounds. The compound has been found to exhibit potent activity against various biological targets, including receptors, enzymes, and ion channels.
作用机制
The exact mechanism of action of BPP is not fully understood. However, studies have suggested that the compound acts on multiple biological targets, including serotonin receptors, dopamine receptors, and voltage-gated ion channels. BPP has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. The compound may also affect the release of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
BPP has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce seizure activity in animal models of epilepsy. BPP has also been found to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety. The compound has been shown to reduce inflammation and bacterial infections. BPP has also been found to exhibit analgesic effects in animal models of pain.
实验室实验的优点和局限性
BPP has several advantages for lab experiments. The compound is relatively easy to synthesize and purify. BPP has been found to exhibit potent activity against various biological targets, making it a useful tool for studying the mechanisms of action of these targets. However, BPP also has some limitations. The compound has poor solubility in water, which can make it difficult to use in certain experiments. BPP may also exhibit off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on BPP. One area of interest is the development of more potent and selective analogs of BPP. These analogs could be used to further elucidate the mechanisms of action of BPP and its biological targets. Another area of interest is the investigation of the potential therapeutic applications of BPP. The compound has shown promise as an anticonvulsant, antidepressant, anxiolytic, and analgesic agent, and further studies could lead to the development of new treatments for these conditions. Finally, the development of new methods for the delivery of BPP could improve its solubility and bioavailability, making it a more useful tool for scientific research.
合成方法
The synthesis of BPP involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is purified by recrystallization or column chromatography.
科学研究应用
BPP has been extensively studied for its pharmacological properties. The compound has shown potential as an anticonvulsant, antidepressant, anxiolytic, and analgesic agent. BPP has also been found to exhibit activity against cancer cells, bacterial infections, and inflammation. The compound has been tested in various in vitro and in vivo models, including animal models of epilepsy, anxiety, and depression.
属性
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O3S/c1-3-14-26-20-15-18(8-9-19(20)21)27(24,25)23-12-10-22(11-13-23)17-6-4-16(2)5-7-17/h4-9,15H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOPGNRIOJYJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2621396.png)
![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2621397.png)
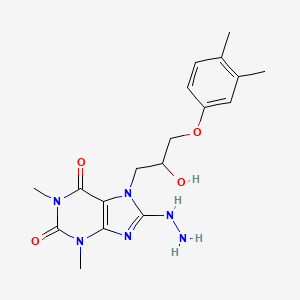
![N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2621402.png)
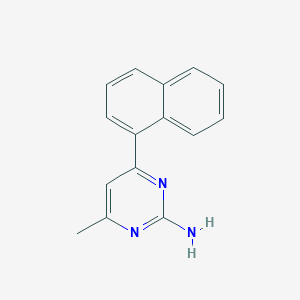
![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2621404.png)
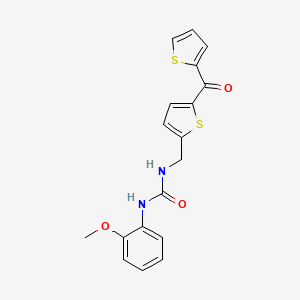
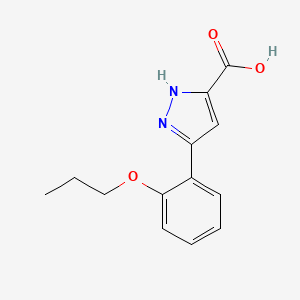
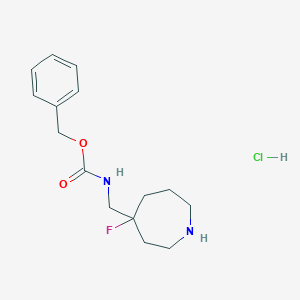
![6-Benzyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2621412.png)
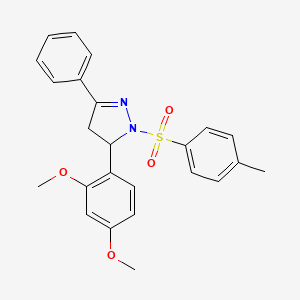
![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2621414.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2621415.png)
